molecular formula C8H10O3 B1529125 2-Oxaspiro[3.5]nonane-6,8-dione CAS No. 1630907-24-2

2-Oxaspiro[3.5]nonane-6,8-dione

Cat. No.: B1529125
CAS No.: 1630907-24-2
M. Wt: 154.16 g/mol
InChI Key: DYLGBDVLXLBMFZ-UHFFFAOYSA-N
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Description

2-Oxaspiro[3.5]nonane-6,8-dione is a chemical compound with the molecular formula C8H10O3. It is a white solid with a molecular weight of 154.17 g/mol. This compound is known for its unique structure, which includes a spirocyclic framework with oxygen atoms incorporated into the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxaspiro[3.5]nonane-6,8-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of a diketone precursor with a suitable dihalide in the presence of a base. The reaction conditions often require heating and the use of a polar solvent to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to optimize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Oxaspiro[3.5]nonane-6,8-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These derivatives can exhibit different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

2-Oxaspiro[3.5]nonane-6,8-dione has several scientific research applications across different fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with spirocyclic frameworks.

  • Biology: It serves as a probe in biological studies to investigate enzyme-substrate interactions and metabolic pathways.

  • Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 2-oxaspiro[3.5]nonane-6,8-dione exerts its effects depends on its specific application. For example, in biological studies, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but they often include key metabolic enzymes or signaling molecules.

Comparison with Similar Compounds

2-Oxaspiro[3.5]nonane-6,8-dione is unique due to its spirocyclic structure, which sets it apart from other compounds. Similar compounds include:

  • 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one: This compound has a similar spirocyclic framework but with additional methyl groups.

  • 2-Oxaspiro[4.5]decane-7,9-dione: Another spirocyclic compound with a larger ring system.

These compounds share structural similarities but exhibit different chemical and physical properties due to variations in their ring sizes and substituents.

Properties

IUPAC Name

2-oxaspiro[3.5]nonane-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-6-1-7(10)3-8(2-6)4-11-5-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLGBDVLXLBMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2(CC1=O)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801303988
Record name 2-Oxaspiro[3.5]nonane-6,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630907-24-2
Record name 2-Oxaspiro[3.5]nonane-6,8-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630907-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxaspiro[3.5]nonane-6,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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